Cox-2-IN-41

説明

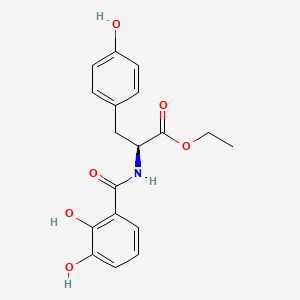

Structure

3D Structure

特性

分子式 |

C18H19NO6 |

|---|---|

分子量 |

345.3 g/mol |

IUPAC名 |

ethyl (2S)-2-[(2,3-dihydroxybenzoyl)amino]-3-(4-hydroxyphenyl)propanoate |

InChI |

InChI=1S/C18H19NO6/c1-2-25-18(24)14(10-11-6-8-12(20)9-7-11)19-17(23)13-4-3-5-15(21)16(13)22/h3-9,14,20-22H,2,10H2,1H3,(H,19,23)/t14-/m0/s1 |

InChIキー |

PYNVKZARKFONJS-AWEZNQCLSA-N |

異性体SMILES |

CCOC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)C2=C(C(=CC=C2)O)O |

正規SMILES |

CCOC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2=C(C(=CC=C2)O)O |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Cox-2-IN-41

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of Cox-2-IN-41, a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme. The document details its inhibitory activity, the relevant signaling pathways, and representative experimental protocols for the evaluation of such compounds. This guide is intended for researchers, scientists, and professionals involved in drug development and inflammation research.

Introduction to COX-2 and its Role in Inflammation

Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase, is a key enzyme in the inflammatory pathway. It is responsible for the conversion of arachidonic acid into prostaglandins, which are potent lipid mediators of inflammation, pain, and fever. There are two main isoforms of this enzyme: COX-1 and COX-2.

-

COX-1 is a constitutively expressed "housekeeping" enzyme found in most tissues. It plays a crucial role in maintaining normal physiological functions, such as protecting the gastric mucosa, regulating renal blood flow, and supporting platelet aggregation.

-

COX-2 , in contrast, is an inducible enzyme. Its expression is typically low in most tissues but is rapidly upregulated by pro-inflammatory stimuli such as cytokines, growth factors, and endotoxins.[1][2] This induction of COX-2 leads to a significant increase in the production of prostaglandins at the site of inflammation, thereby amplifying the inflammatory response.

The differential expression and function of COX-1 and COX-2 provide a key therapeutic window. Selective inhibition of COX-2 can reduce inflammation and pain with a potentially lower risk of the gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit both isoforms.[1]

Cox-2-IN-41: A Selective COX-2 Inhibitor

Cox-2-IN-41 is a potent and selective inhibitor of the COX-2 enzyme. Its primary mechanism of action is the direct inhibition of the catalytic activity of COX-2, thereby blocking the synthesis of prostaglandins.

Quantitative Data

The inhibitory activity of Cox-2-IN-41 has been quantified to determine its potency and selectivity for COX-2 over COX-1.

| Parameter | Value |

| COX-2 IC50 | 1.74 μM |

| COX-1 IC50 | 28.4 μM |

| Selectivity Ratio (COX-1/COX-2) | 16.32 |

Data sourced from publicly available information. The specific experimental conditions for these values are not detailed in the available literature.

This selectivity for COX-2 suggests that Cox-2-IN-41 is likely to exert its anti-inflammatory effects with a reduced risk of gastrointestinal complications compared to non-selective NSAIDs.

Mechanism of Action: Signaling Pathway

Cox-2-IN-41 exerts its effect by interrupting the arachidonic acid cascade. The diagram below illustrates the signaling pathway and the point of intervention by Cox-2-IN-41.

Figure 1: The Arachidonic Acid Cascade and the inhibitory action of Cox-2-IN-41.

Experimental Protocols

While the specific experimental protocols used for the characterization of Cox-2-IN-41 are not publicly available, this section outlines standard and widely accepted methodologies for evaluating selective COX-2 inhibitors.

In Vitro COX-1/COX-2 Inhibition Assay

This assay is fundamental for determining the IC50 values and the selectivity of a compound.

Objective: To measure the 50% inhibitory concentration (IC50) of the test compound against purified COX-1 and COX-2 enzymes.

Methodology:

-

Enzyme Source: Purified ovine or human recombinant COX-1 and COX-2 enzymes.

-

Substrate: Arachidonic acid.

-

Assay Principle: The assay measures the peroxidase activity of the COX enzyme. The initial cyclooxygenase reaction converts arachidonic acid to PGG2, and the subsequent peroxidase activity reduces PGG2 to PGH2. This peroxidase activity is colorimetrically monitored by observing the oxidation of a chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).

-

Procedure:

-

The test compound is pre-incubated with the COX-1 or COX-2 enzyme in a reaction buffer.

-

Arachidonic acid is added to initiate the reaction.

-

The rate of color development is measured using a spectrophotometer.

-

A dose-response curve is generated by testing a range of compound concentrations.

-

The IC50 value is calculated from the dose-response curve.

-

-

Selectivity Index (SI): Calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).

Figure 2: A generalized workflow for an in vitro COX inhibition assay.

Cellular Assay for Prostaglandin E2 (PGE2) Production

This assay assesses the ability of the compound to inhibit COX-2 activity in a cellular context.

Objective: To measure the inhibition of lipopolysaccharide (LPS)-induced PGE2 production in a relevant cell line.

Methodology:

-

Cell Line: Murine macrophage cell line (e.g., RAW 264.7) or human peripheral blood mononuclear cells (PBMCs).

-

Stimulus: Lipopolysaccharide (LPS) to induce COX-2 expression and activity.

-

Procedure:

-

Cells are plated and allowed to adhere.

-

Cells are pre-treated with various concentrations of the test compound.

-

LPS is added to stimulate the cells.

-

After an incubation period, the cell culture supernatant is collected.

-

The concentration of PGE2 in the supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

-

-

Data Analysis: The percentage of inhibition of PGE2 production is calculated for each compound concentration, and an IC50 value is determined.

Conclusion

Cox-2-IN-41 is a selective inhibitor of the COX-2 enzyme, a key mediator of inflammation. Its mechanism of action involves the direct blockade of the conversion of arachidonic acid to prostaglandins. The quantitative data indicates a significant selectivity for COX-2 over COX-1, suggesting a favorable therapeutic profile with a reduced potential for gastrointestinal side effects. The experimental protocols described provide a framework for the further investigation and characterization of this and similar compounds in the pursuit of novel anti-inflammatory therapies. Further research is warranted to fully elucidate the in vivo efficacy and safety profile of Cox-2-IN-41.

References

A Comprehensive Technical Guide to the Biological Activity of Cyclooxygenase-2 (COX-2) Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activity of Cyclooxygenase-2 (COX-2) inhibitors, a critical class of anti-inflammatory drugs. The document outlines their mechanism of action, summarizes key quantitative data for representative compounds, details common experimental protocols for their evaluation, and illustrates the core signaling pathways involved.

Core Mechanism of Action

Cyclooxygenase (COX) enzymes, existing as COX-1 and COX-2 isoforms, are responsible for the conversion of arachidonic acid into prostaglandins (PGs), which are key mediators of inflammation.[1][2][3] While COX-1 is constitutively expressed in most tissues and plays a role in physiological functions, COX-2 is an inducible enzyme that is upregulated during inflammation and in pathological conditions like cancer.[2][4][5] COX-2 inhibitors are a type of nonsteroidal anti-inflammatory drug (NSAID) that selectively block the COX-2 enzyme.[4][6][7] This selective inhibition is intended to reduce the pain and inflammation associated with high levels of prostaglandins without impacting the protective functions of COX-1, such as maintaining the gastric mucosa.[7]

By blocking COX-2, these inhibitors prevent the production of prostaglandins, particularly prostaglandin E2 (PGE2), which are involved in signaling pain and promoting inflammation.[8] The mechanism involves blocking the cyclooxygenase activity of the enzyme, which catalyzes the conversion of arachidonic acid to prostaglandin G2 (PGG2), the precursor to all other prostaglandins.[8]

The therapeutic action of NSAIDs is attributed to the inhibition of COX-2, whereas the common side effects like gastrointestinal issues are linked to the inhibition of COX-1.[2] Therefore, selective COX-2 inhibitors were developed to offer a safer alternative to traditional NSAIDs.[2]

Quantitative Data on COX-2 Inhibitor Activity

The potency and selectivity of COX-2 inhibitors are typically quantified by their half-maximal inhibitory concentration (IC50) values against COX-1 and COX-2 enzymes. The selectivity index (SI), calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), is a key parameter in drug development. A higher SI indicates greater selectivity for COX-2.

| Compound Class/Name | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference Compound |

| Isoxazole Derivatives | ||||

| Compound 39 | 0.065 | >10 | >153.8 | Celecoxib |

| Compound 40 | 0.042 | >10 | >238.1 | Celecoxib |

| Pyrazole Derivatives | ||||

| Compound 41 | 0.051 | >10 | >196.1 | Celecoxib |

| Compound 42 | 0.039 | >10 | >256.4 | Celecoxib |

| Compound 44 | 0.048 | >10 | >208.3 | Celecoxib |

| Benzoxazole Derivatives | ||||

| Compound 62 | 0.04 | 1.02 | 25.5 | Ibuprofen |

| Compound 63 | 0.08 | 1.15 | 14.3 | Ibuprofen |

| Compound 64 | 0.05 | 1.09 | 21.8 | Ibuprofen |

| Compound 65 | 0.06 | 1.12 | 18.6 | Ibuprofen |

| Pyrimidine-5-carbonitrile Hybrids | ||||

| Compound 50 | Not Specified | Not Specified | Not Specified | Celecoxib |

| Compound 51 | Not Specified | Not Specified | Not Specified | Celecoxib |

Data synthesized from a review on recent developments in COX-2 inhibitors, highlighting various structural classes and their reported in vitro activities.[3]

Experimental Protocols

The evaluation of COX-2 inhibitors involves a series of in vitro and in vivo assays to determine their potency, selectivity, and efficacy.

In Vitro Assays

-

Enzyme Immunoassay (EIA) for COX-1/COX-2 Inhibition:

-

Principle: This assay measures the amount of prostaglandin produced by recombinant human COX-1 or COX-2 enzymes in the presence of the test compound.

-

Methodology:

-

Recombinant human COX-1 or COX-2 enzyme is pre-incubated with the test compound at various concentrations for a specified time (e.g., 10 minutes) at room temperature.

-

Arachidonic acid, the substrate, is added to initiate the enzymatic reaction.

-

The reaction is allowed to proceed for a set time (e.g., 2 minutes) and then stopped.

-

The amount of prostaglandin E2 (PGE2) produced is quantified using a competitive enzyme immunoassay kit.

-

The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

-

-

Human Whole Blood Assay (hWBA):

-

Principle: This assay provides a more physiologically relevant environment for testing COX-1 and COX-2 inhibition by using whole blood, which contains all the cellular and protein components that can influence drug activity.

-

Methodology for COX-2:

-

Heparinized whole blood is incubated with lipopolysaccharide (LPS) to induce COX-2 expression in monocytes.

-

The test compound is added at various concentrations.

-

The blood is incubated for a prolonged period (e.g., overnight) to allow for COX-2 protein synthesis and subsequent prostaglandin production.

-

The plasma is separated, and the concentration of PGE2 is measured by EIA or LC-MS/MS.

-

-

Methodology for COX-1:

-

Heparinized whole blood is incubated with the test compound for a short period.

-

Blood clotting is initiated (e.g., by allowing it to clot naturally or by adding a stimulus) to activate platelets, which express COX-1.

-

The serum is collected, and the concentration of thromboxane B2 (TXB2), a stable metabolite of the COX-1 product thromboxane A2, is measured.

-

-

In Vivo Assays

-

Carrageenan-Induced Paw Edema in Rats:

-

Principle: This is a classic model of acute inflammation to assess the anti-inflammatory activity of a compound.

-

Methodology:

-

A baseline measurement of the rat's paw volume is taken.

-

The test compound or vehicle is administered orally or intraperitoneally.

-

After a set time (e.g., 1 hour), a sub-plantar injection of carrageenan is given into the hind paw to induce inflammation and edema.

-

The paw volume is measured at various time points (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

-

The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated group to the vehicle control group.

-

-

Signaling Pathways and Visualizations

The primary pathway affected by COX-2 inhibitors is the arachidonic acid cascade, which leads to the production of prostaglandins.

Caption: Mechanism of COX-2 Inhibition.

The experimental workflow for evaluating a potential COX-2 inhibitor typically follows a hierarchical screening process, starting from in vitro enzyme assays and progressing to more complex cellular and in vivo models.

Caption: Drug Discovery Workflow for COX-2 Inhibitors.

References

- 1. Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cyclooxygenase 2 (COX-2) inhibitors | Research Starters | EBSCO Research [ebsco.com]

- 5. Cyclooxygenase 2: protein-protein interactions and posttranslational modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. my.clevelandclinic.org [my.clevelandclinic.org]

- 7. scbt.com [scbt.com]

- 8. Mechanisms of phytonutrient modulation of Cyclooxygenase-2 (COX-2) and inflammation related to cancer - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Selectivity of Cox-2-IN-41: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles of Cox-2-IN-41's selectivity for cyclooxygenase-2 (COX-2) over cyclooxygenase-1 (COX-1). By presenting quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows, this document serves as a comprehensive resource for professionals in the field of drug discovery and development.

Executive Summary

Cox-2-IN-41 is a selective inhibitor of the COX-2 enzyme. This selectivity is crucial for the development of anti-inflammatory therapeutics with a reduced risk of the gastrointestinal side effects associated with non-selective COX inhibitors. This guide provides a detailed analysis of the inhibitory potency and selectivity of Cox-2-IN-41, alongside the methodologies used to determine these parameters.

Data Presentation: Inhibitory Potency and Selectivity

The inhibitory activity of Cox-2-IN-41 against COX-1 and COX-2 is quantified by its half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency. The selectivity of the compound is determined by the ratio of its IC50 values for COX-1 versus COX-2.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |

| Cox-2-IN-41 | 28.4 | 1.74[1][2][3][4] | 16.32[1][2][3][4] |

Note: The IC50 value for COX-1 was calculated based on the provided COX-2 IC50 and selectivity ratio.

Experimental Protocols

The determination of COX-1 and COX-2 inhibition by Cox-2-IN-41 involves in vitro enzyme assays. While the specific protocol for Cox-2-IN-41 is not publicly available, a general and widely accepted methodology is outlined below.

Objective: To determine the IC50 values of Cox-2-IN-41 for the inhibition of recombinant human COX-1 and COX-2 enzymes.

Materials:

-

Recombinant human COX-1 and COX-2 enzymes

-

Cox-2-IN-41 (dissolved in a suitable solvent, e.g., DMSO)

-

Arachidonic acid (substrate)

-

Reaction buffer (e.g., Tris-HCl buffer, pH 8.0)

-

Detection reagents (e.g., a fluorometric probe to measure prostaglandin G2 production)

-

96-well microplates

-

Plate reader capable of fluorescence detection

Procedure:

-

Enzyme Preparation: Recombinant COX-1 and COX-2 enzymes are diluted to an optimal concentration in the reaction buffer.

-

Compound Dilution: A serial dilution of Cox-2-IN-41 is prepared to test a range of concentrations.

-

Reaction Setup: The enzyme, reaction buffer, and various concentrations of Cox-2-IN-41 (or vehicle control) are added to the wells of a 96-well plate and pre-incubated.

-

Initiation of Reaction: The reaction is initiated by the addition of arachidonic acid to each well.

-

Detection: The rate of prostaglandin G2 production is measured over time using a fluorometric plate reader.

-

Data Analysis: The percentage of inhibition for each concentration of Cox-2-IN-41 is calculated relative to the vehicle control. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations: Signaling Pathways and Experimental Workflow

To further elucidate the mechanism of action and the experimental approach, the following diagrams have been generated using the Graphviz DOT language.

Caption: COX-1 and COX-2 Signaling Pathways and the inhibitory action of Cox-2-IN-41.

Caption: A generalized workflow for determining the IC50 and selectivity of COX inhibitors.

Conclusion

The data and methodologies presented in this guide underscore the selective inhibitory profile of Cox-2-IN-41 for the COX-2 enzyme. Its selectivity index of 16.32 positions it as a promising candidate for further investigation in the development of safer anti-inflammatory agents. The provided experimental framework and pathway diagrams offer a foundational understanding for researchers and professionals engaged in the evaluation of novel COX inhibitors.

References

In-Depth Technical Guide on the In Vitro Evaluation of Cox-2-IN-41

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro inhibitory activity of the selective cyclooxygenase-2 (COX-2) inhibitor, Cox-2-IN-41. The document presents its reported IC50 values, a detailed, representative experimental protocol for determining such values, and visualizations of the relevant biological pathway and experimental workflow.

Core Data Presentation: In Vitro IC50 Values of Cox-2-IN-41

Cox-2-IN-41 is a selective inhibitor of COX-2.[1][2][3][4][5][6][7] The following table summarizes its reported in vitro 50% inhibitory concentration (IC50) values against COX-2 and its selectivity over cyclooxygenase-1 (COX-1).

| Compound | Target | IC50 (µM) | Selectivity (COX-1 IC50 / COX-2 IC50) |

| Cox-2-IN-41 | COX-2 | 1.74 | 16.32 |

Experimental Protocols

While the specific experimental protocol used to determine the IC50 value for Cox-2-IN-41 is not publicly available in detail, this section outlines a representative and widely adopted in vitro fluorometric assay for screening COX-2 inhibitors. This method is based on the detection of Prostaglandin G2, an intermediate product generated by the COX enzyme.

Principle of the Fluorometric COX-2 Inhibitor Screening Assay

The assay quantifies the peroxidase activity of COX-2. The enzyme first converts arachidonic acid to Prostaglandin G2 (PGG2). In a subsequent reaction, a fluorescent probe is oxidized by the peroxidase component of COX-2, leading to a measurable increase in fluorescence. The inhibitory effect of a compound is determined by its ability to reduce this fluorescence signal.

Materials and Reagents

-

Human Recombinant COX-2 Enzyme

-

COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

COX Probe (e.g., a fluorogenic substrate)

-

COX Cofactor (e.g., hemin)

-

Arachidonic Acid (substrate)

-

Sodium Hydroxide (NaOH)

-

Test compound (Cox-2-IN-41)

-

Reference COX-2 Inhibitor (e.g., Celecoxib)

-

96-well white opaque microplate

-

Fluorescence microplate reader

Assay Procedure

-

Reagent Preparation:

-

Reconstitute the human recombinant COX-2 enzyme in sterile deionized water and store on ice.

-

Prepare the COX Assay Buffer and bring to room temperature.

-

Prepare the COX Probe and COX Cofactor solutions, protecting them from light.

-

Prepare the Arachidonic Acid substrate solution by dissolving it in ethanol, followed by dilution with NaOH.

-

-

Compound Preparation:

-

Prepare a stock solution of Cox-2-IN-41 in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the stock solution to obtain a range of test concentrations.

-

-

Assay Protocol:

-

To each well of a 96-well white opaque microplate, add the following in order:

-

COX Assay Buffer

-

COX Probe

-

COX Cofactor

-

COX-2 Enzyme

-

Test compound (Cox-2-IN-41) at various concentrations, a reference inhibitor, or vehicle control.

-

-

Incubate the plate at 25°C for a specified time (e.g., 10 minutes), protected from light.

-

Initiate the enzymatic reaction by adding the Arachidonic Acid solution to all wells.

-

-

Data Acquisition and Analysis:

-

Immediately measure the fluorescence intensity (e.g., Ex/Em = 535/587 nm) in a kinetic mode for 5-10 minutes at 25°C.

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each concentration of the test compound.

-

Determine the percentage of inhibition for each concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a suitable dose-response curve to calculate the IC50 value.

-

Mandatory Visualizations

COX-2 Signaling Pathway

The following diagram illustrates the signaling pathway leading to the production of prostaglandins by COX-2 and the point of inhibition by COX-2 inhibitors.

Caption: COX-2 signaling pathway and inhibition.

Experimental Workflow for In Vitro COX-2 IC50 Determination

The diagram below outlines the key steps in the experimental workflow for determining the in vitro IC50 value of a COX-2 inhibitor.

Caption: Workflow for COX-2 IC50 determination.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. cox-2-in-41 — TargetMol Chemicals [targetmol.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. COX | 环氧化酶 | 抑制剂 | MCE [medchemexpress.cn]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. COX | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]

CX-41: A Novel Selective Cyclooxygenase-2 Inhibitor for Inflammatory Conditions

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a critical biological response to harmful stimuli, but chronic inflammation contributes to various pathologies, including arthritis, cardiovascular disease, and cancer.[1] Cyclooxygenase (COX) enzymes are central to the inflammatory process, catalyzing the conversion of arachidonic acid into prostaglandins (PGs).[2] Two main isoforms exist: COX-1, which is constitutively expressed and involved in physiological functions like gastric protection and platelet aggregation, and COX-2, which is inducible at sites of inflammation.[2][3]

Selective COX-2 inhibitors were developed to provide anti-inflammatory and analgesic effects while minimizing the gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit both COX-1 and COX-2.[3][4] This document provides a comprehensive technical overview of CX-41, a novel, potent, and highly selective investigational inhibitor of the COX-2 enzyme. We will detail its mechanism of action, in vitro and in vivo pharmacological profile, and the experimental protocols used for its characterization.

Mechanism of Action

CX-41 exerts its anti-inflammatory effects by selectively binding to and inhibiting the COX-2 enzyme. This prevents the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor for various pro-inflammatory prostaglandins, most notably prostaglandin E2 (PGE2).[5] PGE2 is a key mediator of inflammation, sensitizing nociceptors (leading to pain), increasing vascular permeability (causing edema), and contributing to fever.[5][6] By specifically targeting COX-2, CX-41 reduces the synthesis of these inflammatory mediators at the site of injury or inflammation with minimal impact on the protective functions of COX-1 in the gastrointestinal tract and platelets.[7]

In Vitro Pharmacological Profile

The in vitro activity of CX-41 was assessed through enzyme inhibition assays and cell-based assays to determine its potency and selectivity for COX-2 over COX-1.

Enzyme Inhibition Assay

The inhibitory activity of CX-41 against purified human recombinant COX-1 and COX-2 enzymes was determined by measuring the inhibition of prostaglandin production. The half-maximal inhibitory concentrations (IC50) are summarized below.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |

| CX-41 | 25.5 | 0.045 | 567 |

| Celecoxib (Control) | 15.0 | 0.055 | 273 |

Table 1: In vitro inhibitory potency and selectivity of CX-41 against COX-1 and COX-2 enzymes. Data are representative of typical results for selective inhibitors.[1]

Cell-Based Assay for PGE2 Inhibition

To assess the activity of CX-41 in a cellular context, a lipopolysaccharide (LPS)-stimulated human monocyte cell line was used to measure the inhibition of PGE2 production.

| Compound | PGE2 Inhibition IC50 (µM) |

| CX-41 | 0.12 |

| Celecoxib (Control) | 0.15 |

Table 2: Inhibition of LPS-induced PGE2 production in human monocytes by CX-41. Data are representative.

References

- 1. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]

- 2. UpToDate 2018 [sniv3r2.github.io]

- 3. drugs.com [drugs.com]

- 4. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]

- 5. Mechanisms of phytonutrient modulation of Cyclooxygenase-2 (COX-2) and inflammation related to cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Role Of COX-2 In Knee Osteoarthritis: A Comprehensive Analysis of Cytokines, Inflammation and Signaling Pathways | Biores Scientia [bioresscientia.com]

- 7. litfl.com [litfl.com]

An In-Depth Technical Guide to the Pharmacokinetics of COX-2 Inhibitors

A comprehensive understanding of the pharmacokinetic profile of Cyclooxygenase-2 (COX-2) inhibitors is paramount for researchers, scientists, and drug development professionals. This guide provides a detailed overview of the absorption, distribution, metabolism, and excretion (ADME) of this class of drugs, with a particular focus on the general principles that govern their behavior in the body. While information on a specific compound designated "Cox-2-IN-41" is not available in the public domain, this whitepaper will utilize data from well-studied COX-2 inhibitors to provide a foundational understanding for professionals in the field.

Introduction to COX-2 Inhibition

Cyclooxygenase (COX) is a critical enzyme in the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[1] There are two primary isoforms of this enzyme: COX-1, which is constitutively expressed and plays a role in physiological functions such as protecting the gastric mucosa, and COX-2, which is inducible and is upregulated during inflammatory processes.[2] Selective COX-2 inhibitors were developed to target inflammation more specifically, with the aim of reducing the gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit both COX-1 and COX-2.[1]

General Pharmacokinetic Profile of COX-2 Inhibitors

The pharmacokinetic properties of COX-2 inhibitors can vary, influencing their clinical application, dosing regimens, and potential for drug-drug interactions. The following sections outline the general ADME characteristics of this drug class, using examples from studied compounds.

Absorption

Following oral administration, most COX-2 inhibitors are well-absorbed. The rate and extent of absorption can be influenced by factors such as food intake and the specific formulation of the drug.

-

Celecoxib: Peak plasma concentrations are typically reached 2 to 4 hours after oral administration.[3] The bioavailability of celecoxib can be enhanced when taken with food.[4]

-

Rofecoxib: This drug was also rapidly absorbed, with time to maximum concentration (Cmax) occurring at approximately 1.5 hours in dogs.[5]

-

Vitacoxib: A novel COX-2 inhibitor, vitacoxib, demonstrated slower absorption in rats, with a Cmax observed at around 5.00 ± 2.00 hours after oral administration.[6]

Distribution

COX-2 inhibitors are generally characterized by their distribution throughout the body. Many are highly protein-bound, which can affect their volume of distribution and potential for displacement of other drugs.

-

Celecoxib: It is extensively bound to plasma proteins, primarily albumin, and has a large apparent volume of distribution.[3]

-

Rofecoxib: Studies in rats and dogs showed that rofecoxib distributed rapidly to various tissues.[5]

-

Vitacoxib: This compound was also found to be readily distributed in most tissues in rats, and importantly, it was able to cross the blood-brain barrier.[6]

Metabolism

The liver is the primary site of metabolism for most COX-2 inhibitors. The specific cytochrome P450 (CYP) enzymes involved can vary, which has implications for potential drug interactions.

-

Celecoxib: It is primarily metabolized by CYP2C9 to form inactive metabolites.[7]

-

Etoricoxib: This COX-2 inhibitor is mainly metabolized by CYP3A4.[8]

-

Vitacoxib: The proposed metabolic pathway for vitacoxib involves hydroxylation and subsequent oxidation of its aromatic methyl group.[6]

Excretion

The metabolites of COX-2 inhibitors, and to a lesser extent the unchanged drug, are eliminated from the body through various routes, primarily via the kidneys (urine) and the liver (bile and feces).

-

Celecoxib: The majority of the drug is eliminated as metabolites in the urine and feces, with only a small fraction of the unchanged drug excreted in the urine.[7]

-

Rofecoxib: Excretion occurred mainly through the biliary route in both rats and dogs.[5]

-

Vitacoxib: Minimal unchanged vitacoxib was detected in the urine and feces of experimental animals, indicating extensive metabolism.[6]

Quantitative Pharmacokinetic Data

The following table summarizes key pharmacokinetic parameters for several representative COX-2 inhibitors. It is important to note that these values can vary depending on the species studied and the experimental conditions.

| Parameter | Celecoxib | Rofecoxib (in dogs) | Etoricoxib | Vitacoxib (in rats) |

| Bioavailability | 20-40% (less lipophilic)[8] | 26%[5] | 74-100%[8] | Not specified |

| Time to Cmax (Tmax) | 2-4 hours[3] | 1.5 hours[5] | Not specified | 5.00 ± 2.00 hours[6] |

| Elimination Half-life (t1/2) | 11-16 hours[8] | 2.6 hours[5] | 19-32 hours[8] | Not specified |

| Primary Metabolism | CYP2C9[7] | Not specified | CYP3A4[8] | Hydroxylation & Oxidation[6] |

| Primary Excretion Route | Urine and Feces (as metabolites)[7] | Biliary[5] | Not specified | Feces and Urine (as metabolites)[6] |

Experimental Protocols

Detailed experimental methodologies are crucial for the accurate assessment of pharmacokinetic parameters. While specific protocols for "Cox-2-IN-41" are unavailable, the following outlines a general workflow for in vivo pharmacokinetic studies based on common practices in the field.

In Vivo Pharmacokinetic Study Workflow

Caption: A generalized workflow for conducting in vivo pharmacokinetic studies of a novel compound.

COX-2 Signaling Pathway in Inflammation

The anti-inflammatory effects of COX-2 inhibitors are achieved by blocking the synthesis of prostaglandins that mediate inflammation. The following diagram illustrates the simplified signaling pathway.

Caption: Simplified signaling pathway showing the role of COX-2 in inflammation and its inhibition.

Conclusion

While specific pharmacokinetic data for "Cox-2-IN-41" is not publicly available, a thorough understanding of the general ADME properties of the COX-2 inhibitor class provides a valuable framework for researchers and drug development professionals. The principles of absorption, distribution, metabolism, and excretion, as exemplified by well-studied compounds like celecoxib and rofecoxib, offer critical insights for the development and evaluation of new chemical entities targeting the COX-2 enzyme. Future research on novel COX-2 inhibitors should focus on elucidating their complete pharmacokinetic profiles to ensure their safe and effective clinical application.

References

- 1. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Selective COX-2 Inhibitors: Road from Success to Controversy and the Quest for Repurposing [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. facm.ucl.ac.be [facm.ucl.ac.be]

- 5. The absorption, distribution, metabolism and excretion of rofecoxib, a potent and selective cyclooxygenase-2 inhibitor, in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Pharmacokinetics, Tissue Distribution, Metabolism and Excretion of a Novel COX-2 Inhibitor, Vitacoxib, in Rats [frontiersin.org]

- 7. Clinical pharmacokinetics and pharmacodynamics of celecoxib: a selective cyclo-oxygenase-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Clinical use and pharmacological properties of selective COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Cox-2-IN-41 for Inflammation Research

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Cox-2-IN-41, a selective cyclooxygenase-2 (COX-2) inhibitor. It is intended for researchers in inflammation, immunology, and drug discovery. This guide details the compound's inhibitory activity, the experimental protocols for its evaluation, and its place within the broader context of inflammatory signaling pathways.

Core Compound Data: In Vitro Inhibitory Activity

Cox-2-IN-41, also identified as compound 5e in its primary publication, is a 1,4-dihydropyridine derivative designed as a selective inhibitor of the COX-2 isozyme. The following tables summarize the available quantitative data on its inhibitory potency and selectivity. It is important to note a discrepancy in the reported IC50 values between the original peer-reviewed publication and commercial suppliers. The data from the scientific literature should be considered the primary reference.

Table 1: Inhibitory Activity of Cox-2-IN-41 (from Scientific Literature)

| Target | IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |

| COX-2 | 0.30 | 92 |

| COX-1 | 27.6 |

Data sourced from Sabakhi et al., 2015.

Table 2: Inhibitory Activity of Cox-2-IN-41 (from Commercial Suppliers)

| Target | IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |

| COX-2 | 1.74 | ~16.3 |

| COX-1 | >28.4 (calculated) |

This data, while widely cited by vendors, differs from the primary literature.

Mechanism of Action and Signaling Pathway

Cox-2-IN-41 exerts its anti-inflammatory effects by selectively inhibiting the COX-2 enzyme. COX-2 is a key enzyme in the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandin H2 (PGH2). PGH2 is the precursor to various pro-inflammatory prostaglandins (like PGE2), which are potent mediators of pain, fever, and swelling. By blocking this step, Cox-2-IN-41 effectively reduces the production of these inflammatory mediators.

The induction of COX-2 is a complex process triggered by pro-inflammatory stimuli such as cytokines (e.g., IL-1β, TNF-α) and lipopolysaccharide (LPS). These stimuli activate intracellular signaling cascades, primarily involving NF-κB and MAPK pathways, which lead to the transcription of the PTGS2 gene (the gene encoding COX-2).

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the characterization of Cox-2-IN-41.

In Vitro COX-1/COX-2 Inhibition Assay (Colorimetric)

This protocol is based on the method described in the primary literature for "compound 5e" (Cox-2-IN-41). It measures the peroxidase activity of COX enzymes.

Objective: To determine the IC50 values of Cox-2-IN-41 for COX-1 and COX-2.

Materials:

-

Ovine COX-1 and human recombinant COX-2 enzymes

-

Assay Buffer (0.1 M Tris-HCl, pH 8.0)

-

Heme

-

Cox-2-IN-41 (and other test compounds) dissolved in a suitable solvent (e.g., DMSO)

-

Colorimetric substrate solution (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)

-

Arachidonic acid solution

-

96-well microplate

-

Microplate reader capable of measuring absorbance at ~590 nm

Procedure:

-

Preparation of Reagents: Prepare working solutions of Assay Buffer, Heme, COX-1, and COX-2 enzymes according to the manufacturer's instructions. Prepare serial dilutions of Cox-2-IN-41.

-

Assay Plate Setup:

-

Background Wells: Add 160 µL of Assay Buffer and 10 µL of Heme.

-

100% Initial Activity Wells: Add 150 µL of Assay Buffer, 10 µL of Heme, and 10 µL of either COX-1 or COX-2 enzyme solution.

-

Inhibitor Wells: Add 150 µL of Assay Buffer, 10 µL of Heme, 10 µL of either COX-1 or COX-2 enzyme, and 10 µL of the desired Cox-2-IN-41 dilution.

-

-

Pre-incubation: Gently shake the plate and incubate for 5 minutes at 25°C to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation:

-

Add 20 µL of the Colorimetric Substrate solution to all wells.

-

Quickly initiate the reaction by adding 20 µL of Arachidonic Acid solution to all wells.

-

-

Measurement: Carefully shake the plate for a few seconds and incubate for exactly two minutes at 25°C. Read the absorbance at 590 nm.

-

Data Analysis:

-

Subtract the average absorbance of the background wells from all other wells.

-

Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [ (Initial Activity - Inhibitor Activity) / Initial Activity ] * 100

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

-

LPS-Induced Cytokine Release Assay in Macrophages

While no specific cytokine inhibition data for Cox-2-IN-41 is currently available, this protocol describes a standard method to evaluate the effect of a COX-2 inhibitor on the production of pro-inflammatory cytokines like TNF-α and IL-6.

Objective: To quantify the effect of Cox-2-IN-41 on the secretion of pro-inflammatory cytokines from LPS-stimulated macrophages.

Materials:

-

Macrophage cell line (e.g., RAW 264.7 or J774A.1)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Lipopolysaccharide (LPS)

-

Cox-2-IN-41

-

ELISA kits for target cytokines (e.g., TNF-α, IL-6)

-

24-well cell culture plates

Procedure:

-

Cell Seeding: Seed macrophages into 24-well plates at a density of approximately 2 x 10^5 cells per well and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of Cox-2-IN-41 (or vehicle control) for 1-2 hours.

-

LPS Stimulation: Add LPS to the wells to a final concentration of 100-200 ng/mL to induce an inflammatory response. Maintain an untreated control group (no LPS, no compound).

-

Incubation: Incubate the plates for 6 to 24 hours at 37°C in a 5% CO2 incubator. The incubation time will depend on the specific cytokine being measured.

-

Supernatant Collection: After incubation, centrifuge the plates to pellet any detached cells. Carefully collect the cell-free supernatant.

-

ELISA: Quantify the concentration of the target cytokines in the supernatants using specific ELISA kits, following the manufacturer's protocol.

-

Data Analysis: Compare the cytokine concentrations in the Cox-2-IN-41-treated groups to the LPS-only treated group to determine the percentage of cytokine inhibition.

In Vivo Carrageenan-Induced Paw Edema Assay

This is a classical in vivo model for evaluating the anti-inflammatory activity of compounds. No in vivo data for Cox-2-IN-41 has been published.

Objective: To assess the in vivo anti-inflammatory efficacy of Cox-2-IN-41 by measuring its ability to reduce paw swelling in rats.

Materials:

-

Male Wistar or Sprague-Dawley rats (180-220 g)

-

Cox-2-IN-41 formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose)

-

Lambda Carrageenan (1% w/v in sterile saline)

-

Parenteral administration equipment (e.g., oral gavage needles)

-

Plethysmometer or digital calipers

Procedure:

-

Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week.

-

Grouping and Dosing: Divide the animals into groups (n=6-8 per group), including a vehicle control group, a positive control group (e.g., Indomethacin or Celecoxib), and several dose groups for Cox-2-IN-41. Administer the test compounds or vehicle, typically via oral gavage, 1 hour before the carrageenan injection.

-

Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

-

Induction of Inflammation: Inject 100 µL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume at regular intervals after the carrageenan injection (e.g., at 1, 2, 3, 4, and 5 hours).

-

Data Analysis:

-

Calculate the edema volume at each time point by subtracting the baseline paw volume from the post-injection volume.

-

Calculate the percentage of edema inhibition for each treated group compared to the vehicle control group using the formula: % Inhibition = [ (Edema_Control - Edema_Treated) / Edema_Control ] * 100

-

Analyze the data for statistical significance using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).

-

Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical evaluation of a novel COX-2 inhibitor like Cox-2-IN-41.

Conclusion

Cox-2-IN-41 is a potent and selective inhibitor of the COX-2 enzyme, as demonstrated by in vitro enzymatic assays. Its 1,4-dihydropyridine scaffold represents a promising starting point for the development of novel anti-inflammatory agents. While quantitative data on its effects on cytokine production and in vivo efficacy are not yet publicly available, the standardized protocols provided in this guide offer a clear framework for the further investigation of this and similar compounds. Researchers are encouraged to use the provided methodologies to expand upon the existing knowledge and further elucidate the therapeutic potential of Cox-2-IN-41 in inflammation research.

Cox-2-IN-41: A Technical Overview for Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cox-2-IN-41, identified in the scientific literature as compound 5e, is a potent and selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme.[1][2] As a member of the 1,4-dihydropyridine (DHP) class of compounds, it represents a scaffold of significant interest in medicinal chemistry. The overexpression of COX-2 is a well-established factor in the pathogenesis of various cancers, contributing to inflammation, angiogenesis, and tumor growth. Consequently, selective COX-2 inhibitors are a focal point of research for cancer therapy and chemoprevention. This technical guide provides a comprehensive overview of Cox-2-IN-41, including its known biochemical activity, and explores its potential applications in cancer cell line studies based on the established roles of selective COX-2 inhibition in oncology.

Core Compound Data: Cox-2-IN-41 (Compound 5e)

While specific studies on the effects of Cox-2-IN-41 on cancer cell lines are not extensively available in the reviewed literature, its potent and selective inhibition of the COX-2 enzyme suggests a strong potential for anticancer activity. The primary quantitative data available pertains to its enzymatic inhibition.

| Parameter | Value | Reference |

| Compound Name | Cox-2-IN-41 (also known as Compound 5e) | [1][2] |

| Chemical Name | diethyl 2,6-dimethyl-4-(4-(methylsulfonyl)phenyl)-1,4-dihydropyridine-3,5-dicarboxylate | [1] |

| Molecular Formula | C₂₂H₂₇NO₆S | [1] |

| IC₅₀ for COX-2 | 0.30 µM | [1][2] |

| IC₅₀ for COX-1 | 27.6 µM | [1] |

| Selectivity Index (COX-1/COX-2) | 92 | [1][2] |

Experimental Protocols

Detailed experimental protocols for the use of Cox-2-IN-41 in cancer cell line studies are not available in the primary literature. However, based on standard methodologies for evaluating novel anticancer agents, the following protocols would be appropriate for investigating its efficacy.

Cell Viability and Cytotoxicity Assay (MTT Assay)

-

Cell Culture: Cancer cell lines of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT-116 for colon cancer) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: A stock solution of Cox-2-IN-41 is prepared in DMSO and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for 24, 48, or 72 hours.

-

MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value is then determined from the dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)

-

Cell Treatment: Cells are seeded in 6-well plates and treated with Cox-2-IN-41 at concentrations around its determined IC₅₀ value for 24 or 48 hours.

-

Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.

-

Staining: Annexin V-FITC and propidium iodide (PI) are added to the cell suspension according to the manufacturer's protocol, and the mixture is incubated in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Signaling Pathways and Visualizations

The primary mechanism of action of Cox-2-IN-41 is the inhibition of the COX-2 enzyme, which in turn blocks the conversion of arachidonic acid to prostaglandins, particularly prostaglandin E2 (PGE2). In the context of cancer, this inhibition can impact several downstream signaling pathways.

COX-2 Signaling Pathway in Cancer

The following diagram illustrates the central role of COX-2 in cancer pathogenesis and the point of intervention for Cox-2-IN-41.

Caption: The COX-2 signaling pathway in cancer and the inhibitory action of Cox-2-IN-41.

Experimental Workflow for Evaluating Cox-2-IN-41 in Cancer Cell Lines

The logical flow for the preclinical evaluation of Cox-2-IN-41 in cancer cell lines is depicted below.

Caption: A standard workflow for the in vitro assessment of Cox-2-IN-41's anticancer properties.

Conclusion

Cox-2-IN-41 is a well-characterized, potent, and selective inhibitor of the COX-2 enzyme.[1][2] While direct studies of its effects on cancer cell lines are not yet widely published, its mechanism of action strongly suggests its potential as a valuable tool for cancer research and as a lead compound for the development of novel anticancer therapeutics. The provided experimental protocols and pathway diagrams offer a foundational framework for researchers to begin investigating the efficacy of Cox-2-IN-41 in various cancer models. Further research is warranted to elucidate its specific cytotoxic and mechanistic properties in different cancer cell types.

References

Preliminary Efficacy of Cox-2-IN-41: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the preliminary efficacy data available for Cox-2-IN-41, a selective cyclooxygenase-2 (COX-2) inhibitor. The information presented is collated from foundational studies and is intended to provide researchers, scientists, and drug development professionals with a detailed understanding of the compound's in vitro activity and its potential therapeutic applications.

Core Efficacy Data

Cox-2-IN-41, also identified as compound 5e in its primary synthesis and evaluation publication, demonstrates selective inhibitory activity against the COX-2 enzyme. The key quantitative data from these initial studies are summarized below.

| Parameter | Value | Target |

| IC50 | 1.74 µM | COX-2 |

| Selectivity (IC50 COX-1 / IC50 COX-2) | 16.32 | COX-1 vs. COX-2 |

In Vivo Efficacy in a Model of Ulcerative Colitis

In a dextran sulfate sodium (DSS)-induced acute colitis model in mice, compound 5e demonstrated significant protective effects, suggesting its potential as an anti-inflammatory agent. The study indicated that treatment with compound 5e led to a significant amelioration of histological damage.[1]

Mechanism of Action

Preliminary studies suggest that the anti-inflammatory effects of Cox-2-IN-41 (compound 5e) are mediated through the suppression of pro-inflammatory mediators. This is achieved via the inhibition of the NF-κB signaling pathway.[1]

Experimental Protocols

In Vitro COX-1/COX-2 Inhibition Assay

The inhibitory activity of Cox-2-IN-41 against ovine COX-1 and human recombinant COX-2 was determined using a fluorescence-based assay kit. The protocol involved the following key steps:

-

Enzyme and Inhibitor Preparation: Ovine COX-1 and human recombinant COX-2 enzymes were used. Cox-2-IN-41 was prepared in a suitable solvent.

-

Reaction Mixture: The reaction was conducted in a buffer solution containing the respective enzyme, arachidonic acid as the substrate, and the test compound (Cox-2-IN-41) at varying concentrations.

-

Detection: The production of prostaglandin G2, the initial product of the COX reaction, was measured using a fluorescent probe. The fluorescence intensity is directly proportional to the enzyme activity.

-

IC50 Determination: The concentration of Cox-2-IN-41 that caused 50% inhibition of the enzyme activity (IC50) was calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vivo Dextran Sulfate Sodium (DSS)-Induced Acute Colitis Model

The in vivo efficacy of Cox-2-IN-41 was evaluated in a murine model of acute colitis induced by DSS. The general experimental workflow is as follows:

-

Animal Model: Male C57BL/6 mice were used for the study.

-

Induction of Colitis: Acute colitis was induced by administering DSS in the drinking water for a specified period.

-

Treatment: A treatment group received Cox-2-IN-41 (compound 5e) orally. A control group received the vehicle.

-

Assessment of Colitis: Disease activity was monitored daily by recording body weight, stool consistency, and the presence of blood in the stool.

-

Histological Analysis: At the end of the study period, the colons were collected, and histological scoring was performed to assess the degree of inflammation and tissue damage.

Visualizing the Molecular Pathway and Experimental Design

To further elucidate the mechanism of action and the experimental approach, the following diagrams have been generated.

Caption: Cox-2-IN-41 inhibits the COX-2 enzyme, blocking prostaglandin synthesis.

Caption: Workflow for evaluating Cox-2-IN-41 efficacy in vitro and in vivo.

References

Methodological & Application

Application Notes and Protocols for Cox-2-IN-41 In Vitro Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway, responsible for the conversion of arachidonic acid to prostaglandins, which are potent mediators of inflammation, pain, and fever.[1][2] Consequently, selective inhibition of COX-2 is a major therapeutic strategy for the development of anti-inflammatory drugs with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1 isoform.[2][3][4] Cox-2-IN-41 is a selective inhibitor of COX-2.[5][6] These application notes provide a detailed protocol for the in vitro evaluation of Cox-2-IN-41 activity using a fluorometric assay, enabling researchers to characterize its inhibitory potency and selectivity.

Mechanism of Action

Cox-2-IN-41 exerts its effect by directly binding to and inhibiting the enzymatic activity of COX-2.[5] This prevents the synthesis of prostaglandin H2 (PGH2), the precursor to various pro-inflammatory prostaglandins.[1][7] The selectivity of Cox-2-IN-41 for COX-2 over COX-1 is a critical feature, minimizing the disruption of the physiological functions of COX-1, such as maintaining the integrity of the stomach lining.[2][4]

Quantitative Data Summary

The inhibitory potency of Cox-2-IN-41 is quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the activity of the COX-2 enzyme by 50%.

| Compound | Target | IC50 Value | Selectivity Ratio (COX-1/COX-2) |

| Cox-2-IN-41 | COX-2 | 1.74 µM[5][6] | 16.32[6] |

| Cox-2-IN-41 | COX-1 | ~28.4 µM (calculated) | N/A |

Signaling Pathway

The following diagram illustrates the signaling pathway in which COX-2 is a key enzyme and the point of inhibition by Cox-2-IN-41.

Caption: COX-2 signaling pathway and inhibition by Cox-2-IN-41.

Experimental Workflow

The following diagram outlines the general workflow for the in vitro assay of Cox-2-IN-41.

Caption: General workflow for the in vitro COX-2 inhibition assay.

Detailed Experimental Protocol: In Vitro Fluorometric COX-2 Inhibition Assay

This protocol is adapted from commercially available COX inhibitor screening kits and is suitable for determining the IC50 value of Cox-2-IN-41.[8][9]

Materials and Reagents:

-

Human Recombinant COX-2 Enzyme

-

COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

COX Probe (e.g., Amplex™ Red or similar fluorogenic probe)

-

COX Cofactor (e.g., a solution containing hemin and glutathione)

-

Arachidonic Acid (substrate)

-

Cox-2-IN-41

-

DMSO (for dissolving the inhibitor)

-

96-well black microplate

-

Fluorescence plate reader capable of excitation at ~535 nm and emission at ~587 nm

-

Positive Control (e.g., Celecoxib)

-

Vehicle Control (DMSO)

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of Cox-2-IN-41 in DMSO. Create a serial dilution of the inhibitor in COX Assay Buffer to achieve a range of final assay concentrations (e.g., 0.1 µM to 100 µM). The final DMSO concentration in the assay should be kept below 1%.

-

Prepare working solutions of the COX Probe and COX Cofactor in COX Assay Buffer according to the manufacturer's instructions.

-

Prepare the Arachidonic Acid substrate solution. This may involve dissolving it in ethanol and then diluting it in the assay buffer.[8]

-

-

Assay Reaction:

-

Set up the 96-well plate with the following controls and samples in duplicate or triplicate:

-

Enzyme Control (EC): Contains all reagents except the inhibitor (add vehicle control instead). Represents 100% enzyme activity.

-

Inhibitor Control (IC): Contains a known COX-2 inhibitor (e.g., Celecoxib) as a positive control.

-

Test Sample (S): Contains the human recombinant COX-2 enzyme and varying concentrations of Cox-2-IN-41.

-

Background Control: Contains all reagents except the enzyme, to measure background fluorescence.

-

-

To each well, add the following in order:

-

50 µL of COX Assay Buffer.

-

10 µL of the diluted Cox-2-IN-41 solution, positive control, or vehicle control.

-

20 µL of the COX Cofactor solution.

-

10 µL of the human recombinant COX-2 enzyme solution.

-

-

Mix gently and pre-incubate the plate for 10-15 minutes at 37°C. This allows the inhibitor to bind to the enzyme.[10]

-

-

Reaction Initiation and Measurement:

-

Initiate the enzymatic reaction by adding 10 µL of the Arachidonic Acid substrate solution to all wells.

-

Immediately place the plate in a fluorescence plate reader pre-set to 37°C.

-

Measure the fluorescence intensity in kinetic mode for 10-20 minutes, with readings taken every 1-2 minutes (λEx = 535 nm / λEm = 587 nm).

-

-

Data Analysis:

-

For each well, calculate the rate of the reaction (V) by determining the slope of the linear portion of the fluorescence versus time curve.

-

Subtract the background fluorescence rate from all other readings.

-

Calculate the percentage of inhibition for each concentration of Cox-2-IN-41 using the following formula: % Inhibition = [(V_EC - V_S) / V_EC] * 100 Where:

-

V_EC is the rate of the enzyme control.

-

V_S is the rate of the sample with the inhibitor.

-

-

Plot the percentage of inhibition against the logarithm of the Cox-2-IN-41 concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, GraFit).[11]

-

To determine the selectivity of Cox-2-IN-41, the same assay should be performed using human or ovine COX-1 enzyme. The ratio of the IC50 for COX-1 to the IC50 for COX-2 will provide the selectivity index.[6][7]

References

- 1. Mechanisms of phytonutrient modulation of Cyclooxygenase-2 (COX-2) and inflammation related to cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cyclooxygenase 2 (COX-2) inhibitors | Research Starters | EBSCO Research [ebsco.com]

- 3. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 4. my.clevelandclinic.org [my.clevelandclinic.org]

- 5. cox-2-in-41 — TargetMol Chemicals [targetmol.com]

- 6. targetmol.cn [targetmol.cn]

- 7. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]

Application Notes and Protocols for Cox-2-IN-41 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cox-2-IN-41 is a selective inhibitor of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway and a significant target in cancer and inflammatory disease research. Overexpression of COX-2 is implicated in tumorigenesis by promoting cell proliferation, inhibiting apoptosis, and stimulating angiogenesis, primarily through the synthesis of prostaglandin E2 (PGE2)[1][2]. These application notes provide a comprehensive guide for the utilization of Cox-2-IN-41 in cell culture experiments, including its physicochemical properties, protocols for assessing its biological activity, and diagrams of the relevant signaling pathways.

Physicochemical Properties and Stock Solution Preparation

A thorough understanding of the physicochemical properties of Cox-2-IN-41 is essential for accurate and reproducible experimental results. The key properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₈H₁₄ClF₃N₄O₂S | PubChem |

| Molecular Weight | 442.8 g/mol | PubChem |

| IC₅₀ (COX-2) | 1.74 µM | TargetMol[3] |

| IC₅₀ (COX-1) | ~28.4 µM (calculated) | TargetMol[3] |

| Selectivity Index (COX-1/COX-2) | 16.32 | TargetMol[3] |

| Appearance | Solid | MedChemExpress[4] |

| Solubility | Soluble in DMSO | General information for similar compounds[4][5][6][7] |

Protocol for Preparing a 10 mM Stock Solution:

-

Weighing: Accurately weigh out 1 mg of Cox-2-IN-41 powder.

-

Dissolving: Add 225.8 µL of high-quality, anhydrous dimethyl sulfoxide (DMSO) to the powder.

-

Mixing: Gently vortex or sonicate the solution to ensure the compound is completely dissolved.

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability. For short-term use (up to one week), the solution can be stored at 4°C.

Note: The final concentration of DMSO in the cell culture medium should not exceed 0.1% to avoid solvent-induced cytotoxicity. A solvent control (media with 0.1% DMSO) should be included in all experiments[8].

Experimental Protocols

Assessment of Cytotoxicity using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.

Materials:

-

Cells of interest (e.g., cancer cell line with known COX-2 expression)

-

Complete cell culture medium

-

Cox-2-IN-41 stock solution (10 mM in DMSO)

-

96-well flat-bottom plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of Cox-2-IN-41 in complete medium from the 10 mM stock solution. The final concentrations should typically range from 0.1 µM to 100 µM to determine a dose-response curve. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of Cox-2-IN-41. Include a vehicle control (0.1% DMSO in medium) and a no-treatment control.

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C in a humidified atmosphere to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ value for cytotoxicity.

Caption: Workflow for the MTT cytotoxicity assay.

Measurement of Prostaglandin E2 (PGE2) Production

This protocol measures the amount of PGE2 released into the cell culture supernatant, which is a direct indicator of COX-2 activity. An enzyme-linked immunosorbent assay (ELISA) is a common method for this purpose.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

Cox-2-IN-41 stock solution (10 mM in DMSO)

-

Lipopolysaccharide (LPS) or other inflammatory stimuli (optional, to induce COX-2 expression)

-

Commercial PGE2 ELISA kit

-

Microplate reader

Protocol:

-

Cell Seeding and Treatment: Seed cells in a suitable culture plate (e.g., 24-well plate) and grow to 80-90% confluency.

-

Induction of COX-2 (Optional): If the cell line has low basal COX-2 expression, you can induce it by treating the cells with an inflammatory stimulus like LPS (1 µg/mL) for a predetermined time (e.g., 6-24 hours).

-

Inhibitor Treatment: Treat the cells with various concentrations of Cox-2-IN-41 (e.g., 0.1 µM to 50 µM, based on the IC₅₀) for a specific duration (e.g., 30 minutes to 24 hours). Include a vehicle control.

-

Collection of Supernatant: After treatment, carefully collect the cell culture supernatant from each well.

-

PGE2 ELISA: Perform the PGE2 ELISA according to the manufacturer's instructions. This typically involves adding the supernatant to an antibody-coated plate, followed by the addition of a conjugated secondary antibody and a substrate for color development.

-

Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually 450 nm).

-

Data Analysis: Generate a standard curve using the provided PGE2 standards. Calculate the concentration of PGE2 in each sample by interpolating from the standard curve. Determine the inhibitory effect of Cox-2-IN-41 on PGE2 production.

Caption: Workflow for measuring PGE2 production by ELISA.

Signaling Pathway Diagrams

COX-2 Signaling Pathway

The following diagram illustrates the central role of COX-2 in the conversion of arachidonic acid to prostaglandins, which subsequently activate downstream signaling pathways involved in inflammation and cancer progression.

Caption: The COX-2 signaling cascade.

Mechanism of Action of Cox-2-IN-41

This diagram illustrates how Cox-2-IN-41 selectively inhibits the COX-2 enzyme, thereby blocking the production of PGE2 and its downstream effects.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. PF-9363 | Histone Acetyltransferase | TargetMol [targetmol.com]

- 4. Tempo | ROS | DNA/RNA Synthesis | Free radical scavengers | TargetMol [targetmol.com]

- 5. Simvastatin (MK 733) | HMG-CoA reductase inhibitor | TargetMol [targetmol.com]

- 6. In vitro cytotoxic evaluation of some synthesized COX-2 inhibitor derivatives against a panel of human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biochemically based design of cyclooxygenase-2 (COX-2) inhibitors: Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for In Vivo Studies of COX-2 Inhibitors: A General Guideline with Reference to Cox-2-IN-41

Disclaimer: No specific in vivo dosage or protocol information for the research compound Cox-2-IN-41 is publicly available in the reviewed scientific literature. The following application notes and protocols are provided as a general guideline for researchers, scientists, and drug development professionals investigating novel COX-2 inhibitors. All experimental parameters, including dosage, must be determined empirically through dose-ranging studies.

Introduction to COX-2 Inhibition

Cyclooxygenase (COX) is an enzyme that exists in two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is responsible for homeostatic functions, while COX-2 is inducible and its expression is upregulated during inflammation and in certain cancers. Selective COX-2 inhibitors are a class of nonsteroidal anti-inflammatory drugs (NSAIDs) designed to specifically target COX-2, thereby reducing pain and inflammation with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.

Cox-2-IN-41 is a selective COX-2 inhibitor. In vitro studies have demonstrated its inhibitory activity and selectivity.

| Compound | IC50 (COX-2) | Selectivity (COX-1/COX-2) |

| Cox-2-IN-41 | 1.74 µM | 16.32 |

| Data from in vitro assays.[1] |

General Protocol for In Vivo Evaluation of a Novel COX-2 Inhibitor

This protocol outlines a general workflow for assessing the in vivo efficacy of a novel COX-2 inhibitor, such as Cox-2-IN-41, in a rodent model of inflammation.

Experimental Workflow

Caption: General experimental workflow for in vivo evaluation of a COX-2 inhibitor.

Materials and Methods

2.2.1. Animal Models

-

Species: Wistar or Sprague-Dawley rats (180-220 g) or BALB/c mice (20-25 g).

-

Acclimatization: Animals should be acclimatized for at least one week under standard laboratory conditions (22 ± 2°C, 12 h light/dark cycle) with free access to food and water.

2.2.2. Reagents and Test Compounds

-

Novel COX-2 Inhibitor (e.g., Cox-2-IN-41): To be dissolved in an appropriate vehicle.

-

Vehicle Control: The solvent used to dissolve the test compound (e.g., 0.5% carboxymethylcellulose (CMC) in saline, or a solution containing DMSO and Tween 80).

-

Positive Control: A known COX-2 inhibitor such as Celecoxib.

-

Inflammatory Agent: Carrageenan (lambda, Type IV) for inducing acute inflammation.

2.2.3. Experimental Procedure: Carrageenan-Induced Paw Edema Model

This is a widely used and well-characterized model for acute inflammation.

-

Fasting: Animals should be fasted overnight before the experiment with free access to water.

-

Grouping: Randomly divide animals into the following groups (n=6-8 per group):

-

Group 1: Vehicle control

-

Group 2: Novel COX-2 inhibitor (low dose)

-

Group 3: Novel COX-2 inhibitor (medium dose)

-

Group 4: Novel COX-2 inhibitor (high dose)

-

Group 5: Positive control (e.g., Celecoxib)

-

-

Administration: Administer the test compound, vehicle, or positive control via the desired route (e.g., oral gavage, intraperitoneal injection). The volume of administration should be adjusted based on the animal's body weight.

-

Induction of Inflammation: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.

-

Measurement of Paw Edema: Measure the paw volume or thickness using a plethysmometer or a digital caliper at baseline (before carrageenan injection) and at regular intervals post-injection (e.g., 1, 2, 3, 4, and 6 hours).

-

Calculation of Edema and Inhibition:

-

Edema (mL or mm) = Paw volume/thickness at time 't' - Paw volume/thickness at baseline.

-

Percentage of Inhibition = [(Edema of control group - Edema of treated group) / Edema of control group] x 100.

-

Example Dosage of a Reference COX-2 Inhibitor

The following table provides example dosages for the well-characterized COX-2 inhibitor, Celecoxib, from published studies. These are not recommended dosages for Cox-2-IN-41.

| Animal Model | Compound | Dosage Range | Route of Administration | Reference Application |

| Rat | Celecoxib | 10 - 50 mg/kg | Oral | Anti-inflammatory |

| Mouse | Celecoxib | 5 - 25 mg/kg | Oral | Anti-inflammatory |

| Mouse | Celecoxib | 150 - 1500 ppm in diet | Oral (in feed) | Cancer chemoprevention[2] |

Signaling Pathway of COX-2 in Inflammation

The diagram below illustrates the general signaling pathway leading to inflammation and the point of intervention for COX-2 inhibitors.

Caption: Simplified COX-2 signaling pathway in inflammation.

Data Presentation and Analysis

All quantitative data should be presented as mean ± standard error of the mean (SEM). Statistical analysis can be performed using one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's or Tukey's test) to compare the treated groups with the control group. A p-value of less than 0.05 is generally considered statistically significant.

Conclusion

The provided protocols and information offer a foundational framework for the in vivo investigation of novel COX-2 inhibitors. It is imperative to reiterate that the optimal dosage and administration route for Cox-2-IN-41 must be established through rigorous, well-designed dose-response studies. Researchers should also consider pharmacokinetic and toxicological assessments as part of a comprehensive preclinical evaluation.

References

Application Notes and Protocols for the Use of Cox-2-IN-41 in a Prostaglandin E2 Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostaglandin E2 (PGE2) is a principal mediator of inflammation, pain, and fever.[1][2] Its production is catalyzed by the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[2][3][4] While COX-1 is constitutively expressed in many tissues and plays a role in physiological functions, COX-2 is inducible and its expression is elevated during inflammation.[3][4][5] Consequently, selective inhibition of COX-2 is a key therapeutic strategy for anti-inflammatory drugs with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs.[5][6][7]

Cox-2-IN-41 is a selective inhibitor of the COX-2 enzyme.[8][9] These application notes provide a detailed protocol for utilizing Cox-2-IN-41 in a cell-based prostaglandin E2 assay to determine its inhibitory potency. The protocol is based on a competitive enzyme-linked immunosorbent assay (ELISA) for the quantitative determination of PGE2 in cell culture supernatants.

Mechanism of Action

The synthesis of prostaglandins begins with the release of arachidonic acid from the cell membrane. The COX enzymes then convert arachidonic acid into prostaglandin H2 (PGH2), which is subsequently converted to PGE2 by prostaglandin E synthases.[2][4] Cox-2-IN-41 selectively binds to the active site of the COX-2 enzyme, preventing the conversion of arachidonic acid to PGH2 and thereby reducing the production of PGE2.[3][8]

Caption: The COX-2 signaling pathway and the inhibitory action of Cox-2-IN-41.

Quantitative Data

The inhibitory activity of Cox-2-IN-41 on the COX-2 enzyme is summarized in the table below. The IC50 value represents the concentration of the inhibitor required to reduce the enzyme activity by 50%. The selectivity index indicates the preference of the inhibitor for COX-2 over COX-1.

| Compound | Target | IC50 | Selectivity Index (COX-1 IC50 / COX-2 IC50) |

| Cox-2-IN-41 | COX-2 | 1.74 µM[8][9] | 16.32[9] |

Experimental Protocol: Cell-Based Prostaglandin E2 Assay

This protocol describes the use of a competitive ELISA to measure the effect of Cox-2-IN-41 on PGE2 production in a cell-based assay.

Materials and Reagents:

-

Cell Line: A suitable cell line that expresses COX-2 upon stimulation (e.g., RAW 264.7 macrophages, A549 lung carcinoma cells).

-

Cell Culture Medium: As recommended for the chosen cell line.

-